molecular formula C9H15N3OS B3210436 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- CAS No. 106810-45-1

2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)-

Cat. No.: B3210436
CAS No.: 106810-45-1
M. Wt: 213.30 g/mol
InChI Key: KLIZOKXMIXJVAL-UHFFFAOYSA-N
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Description

Significance of the Pyrimidine (B1678525) Scaffold in Heterocyclic Chemistry

The pyrimidine scaffold is a foundational structural motif in the field of heterocyclic chemistry, recognized for its presence in a vast array of biologically significant molecules. nih.govgsconlinepress.com As a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, pyrimidine and its derivatives are integral components of nucleic acids (cytosine, thymine, and uracil), vitamins such as thiamine (B1217682) (vitamin B1), and folic acid. gsconlinepress.com This fundamental role in biological systems has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govnih.gov

The versatility of the pyrimidine ring allows for extensive functionalization at various positions, leading to a diverse range of chemical entities with distinct properties. mdpi.comresearchgate.net This structural adaptability has been exploited by chemists to synthesize a multitude of derivatives with a wide spectrum of biological activities. orientjchem.org The presence of the pyrimidine core in numerous FDA-approved drugs underscores its therapeutic importance. nih.gov These compounds have demonstrated efficacy as anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive agents, among others. nih.govgsconlinepress.com

The continued exploration of pyrimidine-based compounds is driven by the need for novel therapeutic agents to address emerging health challenges, including drug-resistant pathogens and complex diseases. nih.govresearchgate.net The ability of pyrimidine derivatives to interact with various biological targets, such as enzymes and receptors, makes them attractive candidates for the development of new medicines. nih.gov Researchers are continually developing innovative synthetic methodologies to access novel pyrimidine analogues and expand the chemical space available for drug discovery. nih.govmdpi.com

Overview of Thio-substituted Pyrimidine Heterocycles and their Chemical Reactivity

Thio-substituted pyrimidine heterocycles, particularly pyrimidinethiones, represent a significant subclass of pyrimidine derivatives with unique chemical properties and reactivity. jetir.org The introduction of a sulfur atom, typically at the C2 or C4 position, imparts distinct characteristics to the pyrimidine ring. One of the most important features of these compounds is their existence in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. researchgate.netcdnsciencepub.com

The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the presence of other substituents on the pyrimidine ring. researchgate.netcdnsciencepub.com In polar solvents, the thione form is generally favored, while nonpolar solvents tend to stabilize the thiol tautomer. researchgate.net This tautomerism is crucial as it dictates the reactivity of the molecule. The thiol form can undergo S-alkylation, S-acylation, and oxidation to disulfides, while the thione form can participate in reactions at the nitrogen or sulfur atoms. nih.govscispace.com

The chemical reactivity of pyrimidinethiones also includes nucleophilic substitution reactions where the thione group can be displaced by other nucleophiles. jocpr.com The sulfur atom can be activated, for instance, by conversion to a sulfonyl group, which then becomes a good leaving group, facilitating reactions with various nucleophiles. nih.gov This reactivity allows for the synthesis of a wide range of substituted pyrimidines that would be otherwise difficult to access. cdnsciencepub.comsemanticscholar.orgresearchgate.net The versatility in their synthesis and the potential for further chemical modifications make thio-substituted pyrimidines valuable intermediates in organic synthesis. jetir.orgresearchgate.net

Positioning of 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- within Advanced Thio-substituted Pyrimidine Research

Within the broad landscape of thio-substituted pyrimidine research, 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- represents a specific and strategically designed molecule. The substituents on the pyrimidine core—an amino group at C4, a pentyloxy group at C6, and a thione group at C2—are not arbitrary. Each functional group is positioned to potentially modulate the compound's chemical and biological properties.

The 4-amino group is a common feature in biologically active pyrimidines and can participate in hydrogen bonding, which is often crucial for interactions with biological targets. The 6-(pentyloxy) group, a five-carbon alkoxy chain, significantly increases the lipophilicity of the molecule. This characteristic can influence its solubility, membrane permeability, and pharmacokinetic profile.

The 2(1H)-pyrimidinethione moiety is the reactive center of the molecule, exhibiting the thione-thiol tautomerism and reactivity discussed previously. This functionality serves as a handle for further synthetic transformations, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. Advanced research in this area often focuses on leveraging the reactivity of the thione group to synthesize novel derivatives with tailored properties. The strategic combination of these substituents in 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- positions it as a valuable scaffold for the exploration of new chemical entities with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-amino-4-pentoxy-1H-pyrimidine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3OS/c1-2-3-4-5-13-8-6-7(10)11-9(14)12-8/h6H,2-5H2,1H3,(H3,10,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIZOKXMIXJVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=NC(=S)NC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60762591
Record name 6-Amino-4-(pentyloxy)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60762591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106810-45-1
Record name 6-Amino-4-(pentyloxy)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60762591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 1h Pyrimidinethione, 4 Amino 6 Pentyloxy and Analogues

Historical and Current Synthetic Strategies for Pyrimidinethiones

The construction of the pyrimidinethione core relies on several foundational synthetic approaches that have been refined over time. These strategies generally involve the formation of the heterocyclic ring from acyclic precursors.

Cyclocondensation reactions represent one of the most fundamental and widely used methods for synthesizing the pyrimidinethione nucleus. This approach typically involves the reaction of a compound containing an N-C-N fragment, most commonly thiourea (B124793), with a C-C-C fragment, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. researchgate.net

Historically, the reaction between thiourea and ethyl acetoacetate or similar β-keto esters has been a cornerstone for creating the pyrimidinethione ring. For the synthesis of the target compound, a plausible precursor would be an alkyl 3-oxo-4-(pentyloxy)butanoate, which upon reaction with thiourea under basic conditions would yield the desired 6-(pentyloxy) substituted pyrimidinethione. However, to achieve the 4-amino substitution, guanidine could be used instead of thiourea, followed by thionation, or alternative precursors are required.

A common variant involves the condensation of chalcones (α,β-unsaturated ketones) with thiourea in an alcoholic potassium hydroxide solution to yield 3,4-dihydropyrimidine-2-thiones. nih.gov For instance, the reaction of thiourea with ethylenic ketones, benzoylethylene derivatives, and mesityl oxide leads to the formation of corresponding pyrimidine (B1678525) derivatives. researchgate.net

The following table summarizes typical cyclocondensation reactions for pyrimidinethione synthesis.

N-C-N FragmentC-C-C FragmentCatalyst/ConditionsProduct Type
Thiourea1,3-Diketone (e.g., Acetylacetone)Acid or BaseDihydropyrimidinethione
Thioureaβ-Ketoester (e.g., Ethyl Acetoacetate)Alcoholic KOHPyrimidinethione
ThioureaChalcone (α,β-Unsaturated Ketone)Ethanolic NaOH/KOHDihydropyrimidinethione
ThioureaEpoxy KetoneEpoxide OpeningPyrimidinethione derivative

This table illustrates common reactant pairings in cyclocondensation reactions for pyrimidinethione synthesis. researchgate.netnih.govmdpi.com

Some novel pyrazolylfuropyrimidinethiones have been synthesized from the cyclocondensation of 4-hydrazino-5,6-diphenylfuro[2,3-d]pyrimidine-2(1H)-thione with various enaminones and 1,3-dicarbonyl compounds. eurjchem.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly efficient for building complex heterocyclic scaffolds like pyrimidines. bohrium.com The Biginelli reaction is a classic example, involving the one-pot condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea. mdpi.comnih.gov

For the synthesis of 4-amino-6-(pentyloxy)-2(1H)-pyrimidinethione analogues, a Biginelli-type reaction could be envisioned. While the classic Biginelli reaction yields dihydropyrimidinones/thiones, modifications can provide access to fully aromatic systems. The use of thiourea directly installs the thione functionality at the 2-position. To incorporate the 4-amino group, a key synthon like guanidine or its derivatives is often used in place of urea/thiourea, or a precursor that can be converted to an amino group is employed. mdpi.com

Numerous catalysts have been developed to improve the efficiency and yields of Biginelli and Biginelli-like reactions, including Lewis acids, ionic liquids, and nanocomposites. mdpi.comresearchgate.net For example, Bi(NO₃)₃·5H₂O and ZrCl₄ have been reported as effective catalysts for the one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones and thiones under solvent-free conditions. nih.gov

The table below presents various catalytic systems used in the Biginelli reaction for synthesizing dihydropyrimidinethiones.

CatalystReactant A (Aldehyde)Reactant B (1,3-Dicarbonyl)Reactant C (Thiourea source)Conditions
FeCl₃∙6H₂O/TMSBrAromatic Aldehydesα-TetraloneThioureaMicrowave Irradiation
Bi(NO₃)₃·5H₂OVarious AldehydesAcetylacetoneThioureaSolvent-free
ZrCl₄Various AldehydesEthyl AcetoacetateThioureaSolvent-free
p-Toluenesulfonic acid (p-TsOH)Aromatic AldehydesN-(3,5-dichloro-2-ethoxy-6-fluoropyridin-4-yl)-3-oxobutanamideThioureaAcid-catalyzed

This table showcases different catalytic approaches for the multicomponent synthesis of dihydropyrimidinethione scaffolds. mdpi.comnih.govmdpi.com

The use of β-enaminonitriles as precursors is a versatile strategy for the synthesis of 4-aminopyrimidines. nih.gov β-Enaminonitriles can be readily prepared from the condensation of organonitriles. rsc.orgresearchgate.net These intermediates can then undergo cyclization to form the pyrimidine ring. nih.gov

A plausible route to the target compound could involve the reaction of a β-(pentyloxy) enaminonitrile with a suitable N-C-N synthon. The Thorpe-Ziegler cyclization is a key reaction in this context, often used to form heterocyclic systems from nitrile-containing precursors. nih.gov The synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitriles has been achieved through a three-component reaction of an α-cyanoketone, an aldehyde, and a guanidine salt, highlighting the utility of nitrile-containing starting materials. nih.gov

The reaction conditions can be controlled to selectively produce β-enaminonitriles or further cyclize them to 4-aminopyrimidines. rsc.org This method is particularly valuable as it directly installs the required 4-amino group onto the pyrimidine core. nih.gov

Nucleophilic substitution offers a powerful method for the functionalization of a pre-formed pyrimidine ring. bhu.ac.in This strategy is useful for introducing substituents like the amino and pentyloxy groups onto a pyrimidine scaffold that contains suitable leaving groups, such as halogens (e.g., chloro) or methylthio groups. rsc.org

For the synthesis of 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)-, a potential pathway could start with a 4,6-dichloropyrimidine derivative. Sequential nucleophilic substitution reactions could be employed:

Reaction with sodium pentoxide to introduce the 6-(pentyloxy) group.

Reaction with ammonia or an amine source to install the 4-amino group.

The order of these substitutions would be critical to manage the reactivity of the positions. Leaving groups at the C2, C4, and C6 positions of the pyrimidine ring are susceptible to displacement by nucleophiles. bhu.ac.in The reactivity of these positions allows for the synthesis of various substituted pyrimidines. For instance, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate has been shown to undergo substitution with various nucleophiles, including dimethylamine and sodium phenoxide. rsc.org Similarly, C4-(1,2,4-triazol-1-yl) pyrimidine nucleosides react with C-nucleophiles to afford functionalized pyrimidine derivatives. nih.gov

Advanced Catalytic Systems in Pyrimidinethione Synthesis

Modern synthetic chemistry increasingly relies on advanced catalytic systems to achieve higher efficiency, selectivity, and sustainability. nih.gov Transition metal catalysis has become a cornerstone for the synthesis of N-heterocycles, including pyrimidines and their thione analogues. nih.govmdpi.com

Transition metals like gold and ruthenium have emerged as powerful catalysts in organic synthesis, enabling transformations that are often difficult to achieve through traditional methods. nih.gov

Gold-Catalyzed Synthesis: Gold catalysts, particularly cationic gold(I) complexes, are known for their ability to activate alkynes toward nucleophilic attack. nih.gov While direct gold-catalyzed synthesis of pyrimidinethiones is less common, gold catalysis can be employed to construct complex precursors. For instance, gold catalysts have been used in the ring transformation of pyrimidodiazepine derivatives, demonstrating their ability to mediate complex skeletal rearrangements of pyrimidine-containing systems. researchgate.net Gold-catalyzed cascade reactions involving amines and diynes have been developed for the synthesis of other N-heterocycles, and similar strategies could potentially be adapted for pyrimidine synthesis. nih.gov

Ruthenium-Catalyzed Synthesis: Ruthenium complexes have demonstrated significant versatility in catalyzing the synthesis of pyrimidines. mdpi.com Ruthenium-catalyzed multicomponent reactions provide a direct route to highly substituted pyrimidines from simple starting materials like guanidine salts and alcohols. mdpi.com For example, cooperative ruthenium complexes have been used for the synthesis of 2-(N-alkylamino)pyrimidines. mdpi.com Air- and moisture-stable ruthenium complexes have also been developed that show broad reactivity. youtube.com

Ruthenium catalysts are also effective in cycloisomerization reactions. Substituted pyridines and quinolines have been prepared via the ruthenium-catalyzed cycloisomerization of 3-azadienynes, showcasing the power of this approach for constructing N-heterocyclic rings. organic-chemistry.org Such catalytic cycles could be adapted to incorporate sulfur-containing precursors for the synthesis of pyrimidinethiones.

The table below provides examples of metal-catalyzed reactions relevant to pyrimidine synthesis.

Metal CatalystReaction TypeSubstratesProduct
Ruthenium ComplexMulticomponent Tandem SynthesisGuanidine salt, Alcohols2-(N-Alkylamino)pyrimidines
Iridium/Manganese ComplexFour-Component SynthesisAmidines, AlcoholsPolysubstituted Pyrimidines
Ruthenium ComplexCycloisomerization3-AzadienynesSubstituted Pyridines
Iron CatalystCyclizationα,β-Unsaturated Ketones, AmidinesHighly Substituted Pyrimidines

This table summarizes various metal-catalyzed approaches for the synthesis of pyrimidine and related N-heterocyclic scaffolds. mdpi.commdpi.comorganic-chemistry.org

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in the synthesis of heterocyclic compounds, including pyrimidinethiones. nih.govacs.org These catalysts offer mild reaction conditions and high stereoselectivity, making them an attractive alternative to metal-based catalysts. organic-chemistry.org

One notable approach involves a three-component reaction utilizing an aromatic aldehyde, thiourea, and a suitable third component, catalyzed by an organic acid or base. For instance, L-proline, a Lewis acid organocatalyst, has been effectively used in conjunction with a cocatalyst like trifluoroacetic acid (TFA) to synthesize 4-aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-thiones. acs.org This reaction proceeds under reflux conditions in a solvent such as acetonitrile. acs.org The mechanism of such reactions often involves the formation of an imine intermediate, followed by a cis-selective Mannich reaction to yield the final product with high stereoselectivity. organic-chemistry.org

The versatility of organocatalysis allows for the synthesis of a diverse range of pyrimidinethione analogues by varying the starting materials. Optimization studies have shown that factors such as the choice of solvent and the catalyst loading are crucial for achieving high yields and stereoselectivities. organic-chemistry.org

Table 1: Examples of Organocatalytic Methods in the Synthesis of Pyrimidinethione Analogues

Catalyst SystemReactantsProduct TypeKey Features
L-proline / Trifluoroacetic Acid (TFA)Aromatic aldehyde, Thiourea, 3,4-Dihydro-(2H)-pyran4-Aryloctahydro-1H-pyrano[2,3-d]pyrimidine-2(8aH)-thionesThree-component reaction, Lewis acid catalysis. acs.org
Tetrazole-substituted proline derivative2-Oxopropyl-2-formylbenzoates, Anilines4-Aminoisochromanones (analogue principle)Highly stereoselective intramolecular Mannich reaction, excellent cis-stereoselectivities. organic-chemistry.org

Hybrid Catalysts in Pyrimidinethione Synthesis

Hybrid catalysts, which combine different catalytic species such as organocatalysts, metal catalysts, ionic liquids, or nanocatalysts, offer synergistic effects that can enhance reaction rates, yields, and selectivity in the synthesis of pyrimidinethione derivatives. nih.govacs.org These catalysts are often employed in one-pot multicomponent reactions, which are highly efficient and align with the principles of green chemistry. nih.govmdpi.com

A variety of hybrid catalytic systems have been explored for the synthesis of pyrimidine and pyrimidinethione scaffolds. nih.gov These include:

Ionic Liquid Catalysts: Brønsted acidic ionic liquids, such as [Hnmp]HSO₄, have been used as catalysts in the three-component synthesis of pyrimidinone analogues under solvent-free conditions. nih.gov These catalysts can often be recovered and reused multiple times without a significant loss of activity. nih.gov Recently, a novel DABCO-based ionic liquid catalyst was developed for the efficient one-pot synthesis of pyrimido[4,5-d]pyrimidine derivatives, noted for its short reaction times and high yields. mdpi.com

Nanocatalysts: Heterogeneous nanocatalysts, such as Fe₃O₄@poly(vinyl alcohol), have been reported for the eco-friendly synthesis of pyrano[2,3-d]-pyrimidinediones. acs.org These catalysts can be easily separated from the reaction mixture and reused, contributing to the sustainability of the process. nih.govacs.org

Metal-Organic Frameworks (MOFs): While not explicitly detailed for 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)-, MOFs represent a promising class of hybrid catalysts due to their high surface area and tunable catalytic sites.

The application of these diverse hybrid catalysts allows for the development of robust and efficient synthetic routes to complex pyrimidinethione derivatives. nih.gov

Table 2: Overview of Hybrid Catalysts in Pyrimidine Analogue Synthesis

Catalyst TypeExampleApplicationAdvantages
Ionic Liquid[C₄(DABCO-SO₃H)₂]·4ClO₄One-pot synthesis of pyrimido[4,5-d]pyrimidine derivativesShort reaction times, high yields, catalyst reusability. mdpi.com
Ionic Liquid[Hnmp]HSO₄Three-component synthesis of pyrimidinone analoguesBrønsted acidic, reusable, solvent-free conditions. nih.gov
NanocatalystFe₃O₄@poly(vinyl alcohol)One-pot synthesis of pyrano[2,3-d]-pyrimidinedioneHeterogeneous, eco-friendly, reusable catalyst. acs.org

Regioselectivity and Stereoselectivity Control in Syntheses

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- to ensure the desired isomer is obtained. study.com Regioselectivity refers to the preference of a reaction to form a bond at a particular position over other possible positions, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. study.com

In the synthesis of pyrimidine derivatives, several strategies are employed to control these outcomes:

Catalyst Control: The choice of catalyst can significantly influence both regio- and stereoselectivity. For instance, iridium-pincer complexes have been used to efficiently catalyze the regioselective [3+1+1+1] four-component synthesis of pyrimidines from amidines and alcohols. mdpi.com

Substrate Control: The inherent electronic and steric properties of the substrates can direct the outcome of a reaction. In nucleophilic ring-opening reactions of isoxazolo[2,3-a]pyrimidine derivatives, the nature of the nucleophile largely determines the degree of stereoselectivity. nih.gov Similarly, the geometry of alkenes in Prins cyclizations dictates the configuration of the resulting products. nih.gov

Reaction Conditions: Parameters such as solvent, temperature, and reaction time can also be optimized to favor the formation of a specific isomer.

For example, a zirconium-mediated reaction of silyl-butadiynes with aryl nitriles provides rapid and regioselective access to polysubstituted pyrimidines in a one-pot fashion. mdpi.com The careful selection of catalysts and reaction partners is crucial for achieving high levels of selectivity in the synthesis of functionalized pyrimidinethiones. mdpi.com

Development of Green Chemistry Principles in Pyrimidinethione Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pyrimidine derivatives to minimize environmental impact and enhance sustainability. rasayanjournal.co.inepa.gov Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduacs.org

Key green chemistry principles applied to pyrimidinethione synthesis include:

Waste Prevention and Atom Economy: Multicomponent reactions (MCRs) are a cornerstone of green synthesis as they combine three or more reactants in a single pot, maximizing atom economy and reducing waste generation. rasayanjournal.co.in

Use of Safer Solvents and Auxiliaries: There is a growing trend towards using environmentally benign solvents like water or ionic liquids, or conducting reactions under solvent-free conditions. nih.govrasayanjournal.co.in Ionic liquids are particularly noted for their potential as recyclable and less toxic alternatives to volatile organic solvents. nih.gov

Design for Energy Efficiency: Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields in the synthesis of pyrimidine derivatives compared to conventional heating methods. mdpi.com Many green synthetic methods also aim to be conducted at ambient temperature and pressure. yale.eduacs.org

Catalysis: The use of catalytic reagents is preferred over stoichiometric ones. epa.govacs.org Recyclable and reusable catalysts, such as heterogeneous nanocatalysts and certain ionic liquids, are particularly advantageous in green synthesis. nih.govrasayanjournal.co.in

Use of Renewable Feedstocks: While not extensively documented for this specific compound, a key principle of green chemistry is the use of renewable starting materials whenever feasible. epa.govopcw.org

By embracing these principles, chemists are developing more sustainable and efficient methods for the synthesis of 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- and its analogues, reducing the environmental footprint of pharmaceutical manufacturing. rasayanjournal.co.in

Reaction Mechanisms and Chemical Transformations of 2 1h Pyrimidinethione, 4 Amino 6 Pentyloxy Analogues

Mechanistic Pathways of Pyrimidinethione Ring Formation

The synthesis of the 4-amino-6-alkoxy-2(1H)-pyrimidinethione ring system is most commonly achieved through multicomponent condensation reactions, often variations of the Biginelli reaction. mdpi.commdpi.com This approach involves the acid- or base-catalyzed reaction of three key components: a β-dicarbonyl compound (or a functional equivalent like cyanoacetates), an aldehyde, and thiourea (B124793).

The generally accepted mechanism for the formation of related dihydropyrimidinethiones initiates with the condensation of the aldehyde and thiourea to form an acyl-iminium ion intermediate. This electrophilic species is then attacked by the enol or enolate form of the β-dicarbonyl component. The final steps involve an intramolecular cyclization via nucleophilic attack of the second thiourea nitrogen onto a carbonyl group, followed by a dehydration step to yield the stable heterocyclic ring. mdpi.com

For the synthesis of 4-amino-6-alkoxy derivatives specifically, the choice of the three-carbon component is critical. The use of alkyl cyanoacetates in reaction with thiourea, for example, provides a direct route to 4-amino-6-hydroxypyrimidinethiones (which exist in the keto form, 6-amino-2-thioxo-dihydropyrimidin-4(1H)-one), which can then be O-alkylated to introduce the pentyloxy group. jetir.org An alternative strategy involves the reaction of thiourea with β-keto esters or chalcones, which can also serve as precursors to the pyrimidinethione scaffold. jetir.orgnih.gov

The reaction conditions, including the choice of catalyst and solvent, play a significant role in directing the reaction pathway and influencing the yield of the final product.

Table 1: Key Synthetic Approaches for Pyrimidinethione Ring Formation

Reaction Type Key Reactants Typical Catalyst Product Type
Biginelli-like Condensation β-Keto ester, Aldehyde, Thiourea Acid (e.g., HCl) or Base (e.g., KOH) Dihydropyrimidinethiones
Chalcone Cyclization Chalcone, Thiourea Base (e.g., KOH in Ethanol) Tetrahydropyrimidinethiones

Investigation of Thione-Thiol Tautomerism

Like many heterocyclic thiones, 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- exists in a dynamic equilibrium between two tautomeric forms: the thione form and the thiol form. This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the ring nitrogen and the exocyclic sulfur atom. nih.gov

Extensive research on analogous systems has shown that the thione tautomer is generally the more stable and predominant form, both in the solid state and in various solvents. jocpr.comias.ac.in This stability is attributed to the greater strength of the C=O double bond in the thioamide resonance structure compared to the C=N bond in the thiol form, as well as favorable solvation effects. scispace.com

The position of the tautomeric equilibrium can be influenced by several factors:

Solvent Polarity: The equilibrium can shift depending on the solvent's ability to form hydrogen bonds and stabilize one tautomer over the other. mdpi.comsemanticscholar.org

pH: In alkaline solutions, the equilibrium tends to shift towards the thiol form due to the deprotonation of the more acidic thione proton, forming a thiolate anion. jocpr.com

Substituents: The electronic nature of substituents on the pyrimidine (B1678525) ring, such as the 4-amino and 6-pentyloxy groups, can influence the relative acidity of the N-H and S-H protons, thereby affecting the tautomeric balance.

Spectroscopic techniques are the primary tools for investigating this equilibrium. researchgate.net Infrared (IR) spectroscopy can distinguish between the C=S stretch of the thione and the S-H stretch of the thiol. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, can provide quantitative information on the ratio of the two forms, although rapid interconversion at room temperature can sometimes lead to averaged signals. mdpi.comsciforum.net UV-Vis spectroscopy is also used, as the two tautomers exhibit different absorption maxima. jocpr.comsemanticscholar.org Quantum chemical calculations are frequently employed to corroborate experimental findings and provide theoretical insights into the relative energies and stabilities of the tautomers. nih.gov

Table 2: Spectroscopic Data for Thione-Thiol Tautomerism Analysis

Spectroscopic Method Thione Form Signature Thiol Form Signature
IR Spectroscopy C=S stretching vibration S-H stretching vibration
¹H NMR Spectroscopy N-H proton signal (often broad) S-H proton signal (often broad)

| UV-Vis Spectroscopy | π→π* and n→π* transitions of the thione chromophore | π→π* transitions of the aromatic thiol ring |

Electrophilic and Nucleophilic Reactivity of the Pyrimidinethione Core

The pyrimidinethione core exhibits dual reactivity, possessing both nucleophilic and electrophilic centers. The distribution of electron density in the ring, influenced by the two nitrogen atoms and the exocyclic sulfur, dictates its reaction patterns.

The exocyclic sulfur atom of the predominant thione tautomer is a soft nucleophile. nih.gov It readily reacts with a variety of electrophiles, most notably in S-alkylation and S-acylation reactions. Treatment with alkyl halides (e.g., methyl iodide) or acyl halides in the presence of a base leads to the formation of 2-(alkylthio)- or 2-(acylthio)pyrimidine derivatives, respectively. nih.gov This S-functionalization is one of the most common and synthetically useful transformations of pyrimidinethiones, providing a versatile handle for further modification.

Conversely, the pyrimidine ring itself is electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic attack. bhu.ac.in Positions 2, 4, and 6 are the most electrophilic. While the thione group at C-2 is not a good leaving group, nucleophilic aromatic substitution (SNAr) can occur at positions 4 and 6 if they bear suitable leaving groups (e.g., halogens). researchgate.net The inherent reactivity of the 4-amino and 6-alkoxy substituents is discussed in the following section. Electrophilic substitution on the pyrimidine ring is generally difficult and requires harsh conditions due to the deactivating effect of the ring nitrogens. uoanbar.edu.iq

Transformations Involving the 4-Amino and 6-Alkyloxy Substituents

The 4-amino group is a nucleophilic center and can undergo reactions typical of anilines, although its reactivity is modulated by the electron-withdrawing nature of the pyrimidine ring. It can be acylated, alkylated, or participate in condensation reactions with carbonyl compounds to form Schiff bases. The role and reactivity of the 4-amino group are often critical in the context of biological activity, as it can act as a hydrogen bond donor. rsc.org

The 6-pentyloxy group is an alkoxy substituent that can act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the pyrimidine ring is activated by other electron-withdrawing groups. chemrxiv.org For instance, aminolysis of alkoxy groups on nitropyrimidines has been shown to proceed under mild conditions. chemrxiv.org This allows for the introduction of various nucleophiles at the C-6 position. The reaction is often facilitated by protonation of a ring nitrogen, which further increases the electrophilicity of the ring carbons. Additionally, the alkoxy group can be cleaved under strong acidic conditions to yield the corresponding 6-hydroxypyrimidine derivative. The participation of neighboring alkoxy groups can also influence the stereochemical outcome of substitution reactions at other positions on the ring. nih.gov

Studies on Rearrangements and Fused Ring Formation Mechanisms

2(1H)-Pyrimidinethione analogues are valuable building blocks for the synthesis of fused heterocyclic systems, owing to the strategic placement of reactive functional groups. The N-C=S thioamide moiety is particularly important in these transformations.

A prominent reaction is the annulation of a thiazole (B1198619) ring onto the pyrimidine core to form thiazolo[3,2-a]pyrimidine derivatives. The mechanism typically begins with the S-alkylation of the pyrimidinethione sulfur by a bifunctional electrophile, such as an α-haloketone or α-haloester. This is followed by an intramolecular cyclization, where the N-1 of the pyrimidine ring acts as a nucleophile, attacking the electrophilic carbon of the ketone or ester, and subsequent dehydration to yield the fused bicyclic system. nih.gov

Similarly, reaction with reagents containing two electrophilic centers can lead to other fused systems. For example, derivatives of triazolo[4,3-a]pyrimidine can be synthesized from pyrimidinethione precursors. These cyclization reactions provide a powerful tool for building molecular complexity and accessing diverse chemical scaffolds.

Ring transformation reactions, while less common, are also documented for pyrimidine systems. Under the influence of potent nucleophiles, the pyrimidine ring can undergo cleavage and subsequent rearrangement and recyclization to form different five- or six-membered heterocyclic rings. wur.nlclockss.org These transformations often proceed through open-chain intermediates and are highly dependent on the reaction conditions and the nature of the nucleophile. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 1h Pyrimidinethione, 4 Amino 6 Pentyloxy and Analogues

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups present in the molecular structure. The spectra of 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- and related pyrimidine (B1678525) derivatives exhibit characteristic absorption bands corresponding to specific vibrational modes. nih.govnih.gov

In the FT-IR spectrum, the N-H stretching vibrations of the primary amino group (NH₂) typically appear as distinct bands in the 3400-3200 cm⁻¹ region. nih.govmdpi.com The C-H stretching vibrations of the aliphatic pentyloxy chain are observed between 3000 and 2850 cm⁻¹. A key feature of the pyrimidinethione core is the C=S stretching vibration, which is generally found in the 1200-1050 cm⁻¹ range. The spectrum is further characterized by C=N and C=C stretching vibrations within the pyrimidine ring, typically located in the 1650-1550 cm⁻¹ region. nih.gov The C-O stretching of the pentyloxy ether linkage gives rise to a strong band, usually around 1250-1000 cm⁻¹. nih.gov

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Amino group)Stretching3400 - 3200
C-H (Alkyl chain)Stretching3000 - 2850
C=N / C=C (Pyrimidine ring)Stretching1650 - 1550
N-HBending1640 - 1560
C-O (Ether)Stretching1250 - 1000
C=S (Thione)Stretching1200 - 1050

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms in a molecule. nih.gov Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments, the complete structure of 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- can be elucidated. mdpi.com

The ¹H NMR spectrum provides detailed information about the number, type, and connectivity of protons in the molecule. For 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)-, distinct signals are expected for the pyrimidine ring proton, the amino group protons, and the protons of the pentyloxy side chain. semanticscholar.org

The single proton on the pyrimidine ring (H-5) is expected to appear as a sharp singlet in the aromatic region. The protons of the amino group (NH₂) typically resonate as a broad singlet, and its chemical shift can be concentration and solvent dependent. nih.govsemanticscholar.org The pentyloxy chain protons exhibit characteristic multiplicities: a triplet for the terminal methyl group (CH₃), a triplet for the methylene (B1212753) group attached to the oxygen (O-CH₂), and a series of multiplets for the remaining methylene groups (CH₂). mdpi.com

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityIntegration
NH (Ring)~11-12Broad Singlet1H
NH₂ (Amino)~7.0Broad Singlet2H
H-5 (Pyrimidine)~5.3Singlet1H
O-CH₂- (Pentyloxy)~4.2Triplet2H
-CH₂- (Pentyloxy, positions 2', 3', 4')~1.2-1.8Multiplet6H
-CH₃ (Pentyloxy)~0.9Triplet3H

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal. For the target compound, signals corresponding to the three distinct carbons of the pyrimidine ring (C-2, C-4, C-5, C-6) and the five carbons of the pentyloxy chain are expected. mdpi.comspectrabase.com

The C=S carbon (C-2) is typically the most deshielded of the ring carbons, appearing at a high chemical shift. The carbons bonded to heteroatoms, such as C-4 (bonded to NH₂) and C-6 (bonded to the pentyloxy group), also appear at relatively high chemical shifts. mdpi.com The aliphatic carbons of the pentyloxy group resonate in the upfield region of the spectrum. chemicalbook.com

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C-2 (C=S)~175
C-4, C-6~160-170
C-5~80
O-CH₂- (Pentyloxy)~68
-CH₂- (Pentyloxy, position 2')~29
-CH₂- (Pentyloxy, position 4')~28
-CH₂- (Pentyloxy, position 3')~22
-CH₃ (Pentyloxy)~14

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). sdsu.edu For the pentyloxy group, COSY would show correlations between adjacent methylene groups and between the terminal methyl and its adjacent methylene group, confirming the linear chain structure. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). libretexts.org This allows for the direct assignment of each carbon atom that bears protons by linking the signals from the ¹H and ¹³C spectra. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). libretexts.org HMBC is vital for connecting different parts of the molecule. For instance, it would show a correlation between the O-CH₂ protons of the pentyloxy group and the C-6 carbon of the pyrimidine ring, confirming the ether linkage at that position. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides the exact molecular weight and offers insights into the molecule's structure through analysis of its fragmentation patterns. nist.gov Electron Ionization (EI-MS) is a common technique used for this class of compounds. sapub.org

The mass spectrum of 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of pyrimidinethione derivatives often involves the initial loss of side-chain functional groups followed by the decomposition of the more stable pyrimidine ring. sapub.orgresearchgate.net Key fragmentation pathways for the target molecule would likely include:

Cleavage of the C-O bond of the ether, leading to the loss of a pentyloxy radical or a pentene molecule.

Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen), resulting in the loss of a butyl radical.

Subsequent fragmentation of the pyrimidine ring, involving the loss of small molecules like HCN or SH radicals. cdnsciencepub.com

m/z ValueProposed Fragment IonFragmentation Pathway
213[M]⁺Molecular Ion
156[M - C₄H₉]⁺Alpha-cleavage, loss of butyl radical
142[M - C₅H₁₁]⁺Loss of pentyl radical
127[M - C₅H₁₀O]⁺Loss of pentyloxy group with H-transfer

X-ray Diffraction (XRD) for Solid-State Structure Elucidation

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and information on intermolecular interactions.

For an analogue, 4-Amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile, the pyrimidine ring is essentially planar. nih.gov It is expected that the pyrimidine ring of 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- would also be planar. The pentyloxy side chain would likely adopt an extended conformation to minimize steric hindrance.

A crucial aspect of the solid-state structure is the network of intermolecular hydrogen bonds. The amino group (NH₂) and the ring N-H group are excellent hydrogen bond donors, while the ring nitrogen atoms and the thione sulfur atom can act as acceptors. These interactions are expected to link molecules into extended networks, such as chains or sheets, which dictate the crystal packing. nih.gov For instance, N—H⋯N and N—H⋯S hydrogen bonds are highly probable, leading to the formation of stable, ordered crystalline lattices. nih.gov

Single Crystal X-ray Diffraction (SXRD) for Molecular Geometry

Single Crystal X-ray Diffraction (SXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, thereby defining the exact molecular conformation. For pyrimidine derivatives, SXRD studies provide invaluable information on the planarity of the pyrimidine ring, the orientation of substituents, and the nature of intermolecular interactions, such as hydrogen bonding and π–π stacking, which govern the supramolecular architecture. researchgate.netresearchgate.net

The analysis of analogues of 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- reveals common structural features. For instance, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide, which shares the pyrimidine-2-thiol (B7767146) core, was determined to crystallize in the monoclinic P21/n space group. vensel.org Its structure is stabilized by a network of intramolecular and intermolecular hydrogen bonds. vensel.org Similarly, studies on other amino-pyrimidine derivatives show the formation of distinct hydrogen-bonding motifs, such as the R2 2(8) ring pattern, which often leads to the assembly of complex supramolecular structures. researchgate.netnih.gov

Crystallographic data for several related pyrimidine compounds have been determined, providing a basis for understanding the structural properties of this class of molecules.

Table 1: Crystallographic Data for Selected Pyrimidine Analogues

Compound Name Formula Crystal System Space Group a (Å) b (Å) c (Å) β (°) Ref.
2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate C₆H₁₀N₃O₂⁺·C₅H₃O₂S⁻ Monoclinic P2₁/c 6.7335 7.6307 25.0638 93.928 nih.gov
4-(Allylamino)-2-amino-6-benzyloxy-5-nitrosopyrimidine C₁₄H₁₅N₅O₂ Monoclinic P2₁/c 8.0338 24.627 7.4087 106.872 researchgate.net
N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide C₁₃H₁₅N₅OS Monoclinic P2₁/n 8.5657 9.3203 18.2134 91.540 vensel.org
2-amino-4-hydroxy-6-methylpyrimidine-trihydrate C₁₀H₂₀N₆O₅ Triclinic P-1 6.8770 10.486 11.320 α=82.0(2), γ=82.9(2) researchgate.net

Powder X-ray Diffraction (PXRD) for Crystalline Nature and Phase Purity

Powder X-ray Diffraction (PXRD) is a complementary technique to SXRD, primarily used to assess the crystalline nature and phase purity of a bulk sample. While SXRD is performed on a single, perfect crystal, PXRD analyzes a powder composed of numerous randomly oriented microcrystals. The resulting diffraction pattern is a unique fingerprint of the crystalline phase.

The PXRD pattern of a newly synthesized batch of a compound like 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- would be compared against a simulated pattern generated from its known single-crystal structure data. ua.pt A perfect match between the experimental and simulated patterns confirms the phase purity of the bulk sample, indicating that no other crystalline forms or impurities are present. ua.pt This is a critical step in materials characterization, ensuring the consistency and reliability of the synthesized compound for any subsequent studies or applications. The analysis of different pyrimidine derivatives by PXRD has been instrumental in confirming their structural integrity and purity. researchgate.netnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths at which absorption occurs are characteristic of the molecule's structure, particularly the nature of its chromophores and the extent of conjugation.

For pyrimidine derivatives such as 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)-, the UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.net The pyrimidine ring itself, being an aromatic system, is a strong chromophore. The presence of substituents like the amino (-NH₂), thione (C=S), and pentyloxy (-OC₅H₁₁) groups can significantly influence the position and intensity of these absorption maxima (λ_max). The amino and pentyloxy groups act as auxochromes, which can cause a bathochromic (red) shift of the absorption bands due to their electron-donating nature. The thione group also contributes to the electronic structure and can introduce its own characteristic transitions.

In related pyrimidine-2(1H)-thione derivatives, spectroscopic studies have been used to characterize their structures and electronic properties. researchgate.net For example, the degradation of related compounds can be monitored by observing changes in the UV-Vis spectrum, where the disappearance of characteristic absorption bands and the appearance of new ones can indicate the formation of byproducts. researchgate.net

Theoretical and Computational Investigations of 2 1h Pyrimidinethione, 4 Amino 6 Pentyloxy and Analogues

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic properties and geometric structure of molecules. These methods have been widely applied to pyrimidine (B1678525) derivatives to predict their behavior and characteristics.

Table 1: Representative Optimized Geometrical Parameters for a Pyrimidine-2-thione Analogue (Note: Data is illustrative for a generic pyrimidine-2-thione core, as specific values for the target compound are not published.)

ParameterBond Length (Å)Bond Angle (°)
N1-C21.38-
C2-S1.68-
C2-N31.37-
N3-C41.34-
C4-C51.42-
C5-C61.36-
C6-N11.35-
C4-N(amino)1.36-
C6-O(alkoxy)1.35-
N1-C2-N3-115.0
C2-N3-C4-125.0
N3-C4-C5-118.0
C4-C5-C6-117.0
C5-C6-N1-122.0
C6-N1-C2-123.0

This is an interactive data table. You can sort and filter the data as needed.

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. For pyrimidine-2-thione analogues, the HOMO is often localized over the sulfur atom and the pyrimidine ring, indicating these are the primary sites for electrophilic attack. The LUMO is typically distributed across the pyrimidine ring system. The amino and alkoxy groups act as electron-donating groups, which generally increases the HOMO energy level and can reduce the HOMO-LUMO gap, thereby influencing the molecule's reactivity.

Table 2: Representative Frontier Molecular Orbital Energies for a Pyrimidine-2-thione Analogue (Note: Data is illustrative for a generic pyrimidine-2-thione derivative.)

Molecular OrbitalEnergy (eV)
HOMO-6.2 to -5.8
LUMO-1.5 to -1.1
HOMO-LUMO Gap4.7 to 4.3

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Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The MEP surface is color-coded to represent different potential values. Red regions indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential, indicating electron-deficient areas prone to nucleophilic attack. For a molecule like 4-amino-6-(pentyloxy)-2(1H)-pyrimidinethione, the MEP map would likely show negative potential (red) around the sulfur atom of the thione group and the nitrogen atoms of the pyrimidine ring, highlighting their nucleophilic character. The hydrogen atoms of the amino group would exhibit a positive potential (blue), indicating their electrophilic character.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be employed to investigate potential chemical reactions involving 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- and its analogues. This involves mapping the potential energy surface of a reaction to identify the most favorable pathway from reactants to products. A key aspect of this is the characterization of the transition state, which is the highest energy point along the reaction coordinate. DFT calculations are commonly used to locate and verify transition state structures and to calculate the activation energy of the reaction. This information is vital for understanding reaction mechanisms and predicting reaction rates.

Ligand-Target Interaction Modeling (Molecular Docking) for Mechanistic Insights into In Vitro Binding

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of ligand-protein interactions. For 4-amino-6-(pentyloxy)-2(1H)-pyrimidinethione, docking studies could be performed against various biological targets to explore its potential therapeutic applications. For instance, pyrimidine derivatives have been docked into the active sites of enzymes like dihydrofolate reductase and various kinases. researchgate.net

The docking process involves placing the ligand in the binding site of the protein in multiple conformations and orientations and then scoring these poses based on their binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For the target compound, the amino group and the nitrogen atoms of the pyrimidine ring are likely to act as hydrogen bond donors and acceptors, respectively, while the pentyloxy chain could engage in hydrophobic interactions within the binding pocket of a target protein. nih.govmdpi.com

Table 3: Common Protein Targets for Pyrimidine Derivatives in Molecular Docking Studies

Protein TargetPDB IDPotential Therapeutic Area
Dihydrofolate Reductase (DHFR)Varies by organismAntibacterial, Anticancer
Cyclin-Dependent Kinase 2 (CDK2)1HCKAnticancer
Epidermal Growth Factor Receptor (EGFR)Varies by mutationAnticancer
H-RAS GTP-active form5P21Anticancer

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Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Foundations)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry and drug design. The fundamental principle of QSAR is that the biological activity of a chemical compound is directly related to its molecular structure. nih.govlibretexts.org By establishing a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities, QSAR models can be used to predict the activity of new, unsynthesized analogues. nih.govlibretexts.org This predictive capability is invaluable for prioritizing synthetic efforts, optimizing lead compounds, and gaining insights into the molecular mechanisms of drug action.

The development of a robust QSAR model involves several key steps. Initially, a dataset of compounds with known biological activities is required. The chemical structures of these molecules are then characterized by a variety of numerical parameters, known as molecular descriptors. These descriptors can be broadly categorized into several classes, including:

Electronic descriptors: These quantify the electronic properties of a molecule, such as partial atomic charges, dipole moments, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Steric descriptors: These describe the size and shape of the molecule and its constituent parts. Examples include molecular volume, surface area, and various topological indices.

Hydrophobic descriptors: These account for the lipophilicity of the compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (logP).

Topological descriptors: These are numerical representations of the molecular structure, encoding information about atomic connectivity and branching.

Once a set of descriptors has been calculated for all compounds in the dataset, a mathematical model is generated to correlate these descriptors with the observed biological activity. A variety of statistical methods can be employed for this purpose, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being among the most common. nih.gov

For a series of 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- analogues, a hypothetical QSAR study might explore the impact of varying substituents at different positions on a particular biological activity, for instance, inhibitory activity against a specific enzyme. The following interactive data table illustrates the types of data that would be compiled for such a study.

In this hypothetical dataset, "R1" and "R2" could represent positions on the pyrimidine ring or its substituents that are amenable to chemical modification. The descriptors chosen are LogP (a measure of hydrophobicity) and Molecular Weight (a simple steric descriptor). The biological activity is expressed as pIC50, the negative logarithm of the half-maximal inhibitory concentration.

A crucial aspect of QSAR modeling is validation. A model is only useful if it can accurately predict the activity of compounds not included in the training set used to build the model. nih.gov Common validation techniques include internal validation (e.g., cross-validation) and external validation, where the model's predictive power is assessed using an independent test set of compounds. nih.gov

While no specific QSAR studies on 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- have been reported, research on structurally similar compounds provides valuable insights. For example, a study on derivatives of 4-amino-6-hydroxy-2-mercaptopyrimidine as A3 adenosine (B11128) receptor antagonists demonstrated the importance of substituent properties for biological activity. nih.gov In that work, various substituents were introduced, and their effects on binding affinity were rationalized based on the hydrophobic nature of the receptor binding site. nih.gov Such structure-activity relationship studies form the qualitative foundation upon which quantitative QSAR models can be built.

The following table outlines some of the key molecular descriptors and statistical methods that would be relevant in a QSAR study of 2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)- and its analogues.

Structure Activity Relationship Sar Studies of Substituted 2 1h Pyrimidinethiones

Impact of Substitution at C-2 (Thione Group) on Chemical and Biological Interactions

The presence of a thione (C=S) group at the C-2 position, as opposed to a more common oxo (C=O) group, imparts distinct physicochemical properties to the pyrimidine (B1678525) ring. The sulfur atom is larger, less electronegative, and more polarizable than oxygen, which significantly alters the molecule's hydrogen bonding capabilities and reactivity. While the oxygen in a pyrimidinone is a strong hydrogen bond acceptor, the sulfur in a pyrimidinethione is a weaker acceptor but a stronger donor when in its tautomeric thiol form.

This difference in electronic character makes the thione group a key modulator of biological activity. Sulfur-containing pyrimidine derivatives are often convenient intermediates for further functionalization of the ring. researchgate.net The thione moiety is crucial in the antimicrobial activity of some pyrimidine derivatives, with pyrimidine-2-thione moieties showing moderate activity against various bacterial strains. nih.gov The replacement of oxygen with sulfur can lead to altered target affinity and selectivity. For instance, in the development of kinase inhibitors, modifications at the C-2 position of related heterocyclic systems like thienopyrimidinones have been shown to be critical for inhibitory activity. nih.gov

Table 1: Comparison of Physicochemical Properties of C-2 Thione vs. Oxo Groups
PropertyC=S (Thione) GroupC=O (Oxo) Group
Electronegativity of HeteroatomLower (Sulfur ≈ 2.58)Higher (Oxygen ≈ 3.44)
PolarizabilityHigherLower
Hydrogen Bond Acceptor StrengthWeakerStronger
Size of HeteroatomLarger (Van der Waals radius ≈ 180 pm)Smaller (Van der Waals radius ≈ 152 pm)
TautomerismReadily tautomerizes to the thiol form (-SH)Tautomerizes to the hydroxyl form (-OH)

Role of the 4-Amino Group in Modulating Molecular Recognition

The 4-amino group is a powerful hydrogen bond donor and a critical feature for molecular recognition, playing a role analogous to that seen in essential biomolecules like adenine (B156593) and cytosine. wikipedia.orgnih.gov This exocyclic amino group can establish crucial hydrogen bonds with biological targets such as proteins and nucleic acids, which is often a determining factor for a compound's biological efficacy.

Studies on thiamine (B1217682) and its analogues have underscored the importance of the 4-amino group, suggesting it influences the molecule's catalytic ability through mechanisms beyond simple inductive effects. rsc.org In crystal structures of related 4-aminopyrimidine (B60600) derivatives, this group is consistently involved in extensive hydrogen-bonding networks, forming predictable patterns like R²₂(8) dimers. researchgate.net These interactions are fundamental for the assembly of molecules in the solid state and serve as a model for the specific, directional interactions that occur in receptor binding pockets. The two N-H bonds act as hydrogen bond donors, while the lone pair on the nitrogen can act as an acceptor, allowing for versatile binding modes. The presence of this group is a common feature in potent antimalarial 4-aminoquinoline–pyrimidine hybrids. nih.gov

Table 2: Hydrogen Bonding Capabilities of the 4-Amino Group
FeatureDescriptionRole in Molecular Recognition
Hydrogen Bond DonorsTwo N-H bondsForms directional bonds with electronegative atoms (O, N) on a target receptor.
Hydrogen Bond AcceptorNitrogen lone pair (weaker)Can accept a hydrogen bond from a donor group on a target.
Common Supramolecular MotifsForms dimers and sheets in crystal structures. researchgate.netIndicates a high propensity for specific, ordered binding.

Influence of the 6-Alkyloxy (Pentyloxy) Moiety on Molecular Conformation and Potency

The substituent at the C-6 position significantly impacts the molecule's lipophilicity, steric profile, and conformational preferences. A 6-alkyloxy group, such as the pentyloxy moiety, introduces a flexible, lipophilic chain to the pyrimidine core. The length and branching of this alkyl chain are key variables in SAR studies, as they modulate the compound's ability to penetrate cell membranes and fit into hydrophobic binding pockets.

Increasing the length of the alkyl chain generally increases lipophilicity, which can enhance binding to hydrophobic targets but may also affect solubility and metabolic stability. Conformational studies on related C-6 substituted pyrimidines have shown that such side chains can adopt specific orientations that influence biological activity. nih.gov For instance, crystal structures of 4-amino-2,6-dimethoxypyrimidine (B1265686) show that the methoxy (B1213986) groups adopt a synperiplanar conformation relative to the ring nitrogen atoms, indicating a preferred rotational state that minimizes steric hindrance and optimizes electronic interactions. researchgate.net The five-carbon pentyloxy chain offers greater conformational freedom, allowing it to adapt to the topology of a binding site, which can be advantageous for potency.

Effects of Peripheral Substituents on Electronic and Steric Properties of the Pyrimidine Core

The 4-amino and 6-pentyloxy groups are both electron-donating through resonance (+M effect), which serves to counteract the electron-withdrawing inductive effects of the ring nitrogens. This donation of electron density increases the nucleophilicity of the ring, particularly at the C-5 position, making it more susceptible to electrophilic attack. csu.edu.auresearchgate.net Conversely, the C-2 thione group is electron-withdrawing, further contributing to the electron-deficient character of the adjacent ring positions.

Sterically, the bulky pentyloxy group can influence the orientation of adjacent groups and restrict access to nearby atoms, a phenomenon known as a "buttressing effect." mdpi.com This can be critical for forcing the molecule into a bioactive conformation. The interplay between these electronic and steric factors is crucial; for example, the introduction of bulky or electron-withdrawing substituents can significantly alter the coordination properties and reaction rates of the heterocyclic core. researchgate.net

Table 3: Summary of Substituent Effects on the Pyrimidine Core
SubstituentPositionElectronic EffectSteric Effect
Thione (-C=S)C-2Electron-withdrawing (inductive and resonance)Moderate
Amino (-NH₂)C-4Electron-donating (resonance), Electron-withdrawing (inductive)Small
Pentyloxy (-O(CH₂)₄CH₃)C-6Electron-donating (resonance), Electron-withdrawing (inductive)Large, flexible

Conformational Preferences and Their Relation to Specific Molecular Functions

The biological function of a molecule is intrinsically linked to its three-dimensional shape and flexibility. For 4-amino-6-(pentyloxy)-2(1H)-pyrimidinethione, the key conformational variables include the rotation around the C6-O bond of the pentyloxy group and the potential for ring puckering.

NMR studies on pyrimidines with C-6 acyclic side chains have been used to assess their conformational properties, revealing that certain rotational isomers are preferred in solution. nih.gov The pentyloxy group, with its multiple single bonds, can explore a wide conformational space. However, steric interactions with the C-5 proton and the N-1 proton of the pyrimidine ring likely restrict this rotation, favoring extended or folded conformations that optimize intramolecular and intermolecular interactions. This preferred conformation is critical for function, as it must present the hydrogen-bonding groups (the 4-amino and N1-H/S) in the correct spatial arrangement to engage with a biological target. The ability of the flexible pentyloxy chain to adopt a specific conformation within a hydrophobic pocket while the rigid pyrimidine core positions the key interacting groups is a classic strategy for achieving high-potency ligands.

Mechanistic Studies of Biological Interactions of 2 1h Pyrimidinethione, 4 Amino 6 Pentyloxy Analogues in Vitro Focus

Investigation of Enzyme Inhibition Mechanisms In Vitro (e.g., Glucosamine-6-phosphate Synthetase, DNA Gyrase, DHFR, COX-2)

The biological activity of pyrimidinethione analogues is frequently attributed to their ability to inhibit key enzymes involved in various metabolic and signaling pathways. In vitro assays are crucial for identifying specific enzyme targets and understanding the kinetics and nature of the inhibition.

Glucosamine-6-phosphate Synthetase (GlcN-6-P Synthase): This enzyme is a key target for developing antimicrobial agents as it catalyzes the first step in the hexosamine biosynthesis pathway, which is essential for the formation of microbial cell wall components. While GlcN-6-P synthase is a validated target for inhibitors, studies specifically detailing the inhibitory mechanisms of 4-amino-6-(pentyloxy)-2(1H)-pyrimidinethione analogues are not extensively documented in the available literature. However, broader research into pyrimidine-based derivatives suggests they are a promising class of compounds for targeting this enzyme. For instance, pyrimidine (B1678525) derivatives have been synthesized and evaluated as potential inhibitors, often based on molecular docking studies that predict favorable interactions with the enzyme's active site nih.gov. The general strategy involves designing molecules that mimic the natural substrates or transition states of the enzyme-catalyzed reaction nih.govresearchgate.netresearchgate.netnih.govmostwiedzy.pl.

DNA Gyrase: As a bacterial type II topoisomerase, DNA gyrase is a critical enzyme for DNA replication, repair, and transcription, making it a well-established target for antibiotics researchgate.net. Pyrimidine and its fused derivatives have been identified as potent inhibitors of DNA gyrase. For example, novel pyridothienopyrimidine derivatives have demonstrated significant in vitro inhibitory activity against E. coli DNA gyrase nih.gov. The mechanism of inhibition often involves targeting the GyrB subunit, which contains the ATP-binding site, thereby blocking the enzyme's catalytic activity researchgate.netmdpi.com. Spiropyrimidinetriones, a related class, have shown potent and selective activity against Mycobacterium tuberculosis (Mtb) DNA gyrase by stabilizing double-cleaved DNA complexes nih.gov. Molecular docking studies support these findings, showing that pyrimidine derivatives can fit into the ATP-binding pocket of the GyrB subunit, similar to known inhibitors like novobiocin nih.gov.

Compound ClassTarget EnzymeIC₅₀ (µM)OrganismReference
Pyridothienopyrimidine (4b)DNA Gyrase3.44E. coli nih.gov
Pyridothienopyrimidine (4a)DNA Gyrase5.77E. coli nih.gov
Spiropyrimidinetrione (42)DNA Gyrase2.0M. tuberculosis nih.gov
Dihydropyrimidine (6b)DNA Gyrase1.95 (MIC)E. coli nih.gov
Dihydropyrimidine (6c)DNA Gyrase0.97 (MIC)E. coli nih.gov

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the biosynthesis of nucleic acids and amino acids, making it a target for antimicrobial and anticancer therapies. Many DHFR inhibitors are based on the pyrimidine scaffold, particularly those with a 2,4-diamino substitution. These compounds act as folate analogues, competitively inhibiting the enzyme and leading to the arrest of DNA, RNA, and protein synthesis. While classical antifolates have limitations, novel pyrimidine derivatives continue to be developed as non-classical inhibitors with improved properties.

Cyclooxygenase-2 (COX-2): The COX-2 enzyme is a key mediator of inflammation and is often overexpressed in various cancers. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammatory responses with fewer gastrointestinal side effects. Certain pyrimidine derivatives have been identified as selective COX-2 inhibitors. In vitro assays have shown that some of these compounds exhibit inhibitory potency comparable to reference drugs like meloxicam. For instance, a study on pyrimidine-based fluorescent inhibitors identified a compound with an IC₅₀ of 1.8 μM for COX-2, demonstrating the potential of this scaffold for developing selective anti-inflammatory agents mdpi.com.

Receptor Binding and Modulation Studies (e.g., Histamine H4 Receptor Ligands)

Beyond enzyme inhibition, pyrimidinethione analogues can exert their effects by binding to and modulating the activity of cell surface receptors. The histamine H4 receptor (H4R), a G protein-coupled receptor primarily expressed on cells of hematopoietic origin, has emerged as a significant target.

The H4R is involved in inflammatory and immunological processes, making it a target for conditions like allergies and asthma johnshopkins.edu. Several studies have focused on designing pyrimidine-based ligands as H4R antagonists. Starting from a known pyrimidine-based ligand, novel analogues with a pyrrolo[2,3-d]pyrimidine scaffold were developed. These new compounds showed significant affinity for the human H4R, with some congeners displaying Kᵢ values below 1 µM and a much-improved selectivity profile over the histamine H3 receptor (H3R) mostwiedzy.pl. Further structural modifications, such as creating rotationally restricted 2,4-diaminopyrimidines, have led to potent and selective H4R antagonists that demonstrate in vivo efficacy in models of pain and inflammation d-nb.info. Rigidified 2-aminopyrimidine series have also been reported as potent H4R antagonists in both in vitro binding and functional assays.

ScaffoldReceptor TargetAffinity (Kᵢ)SelectivityReference
Pyrrolo[2,3-d]pyrimidinehH4R< 1 µMImproved vs hH3R mostwiedzy.pl
2,4-DiaminopyrimidinehH4R< 5.7 nM (Kₑ)>190x vs other HRs d-nb.info

Antioxidant Activity Mechanisms In Vitro (e.g., Radical Scavenging Pathways)

Many pyrimidine and pyrimidinethione derivatives exhibit significant antioxidant properties. Their mechanism of action in vitro is primarily attributed to their ability to scavenge free radicals, which are implicated in a wide range of diseases.

The antioxidant capacity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation scavenging assay nih.gov. Chromenopyrimidinethiones, for example, have shown a good ability to trap free radicals in both DPPH and ABTS assays nih.gov. The mechanism involves the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. The presence of electron-donating groups on the pyrimidine ring can enhance this radical scavenging activity researchgate.net. Some pyrimidine derivatives show potent activity in inhibiting lipid peroxidation, a key process in oxidative cell damage, even if they show limited interaction with the stable DPPH radical. The scavenging of hydroxyl radicals (•OH), one of the most reactive oxygen species, has also been demonstrated for pyrimidinone derivatives through the Fenton's reaction assay.

Compound ClassAssayIC₅₀ or ActivityReference
ChromenopyrimidinethionesDPPH Radical Scavenging< 42 µg/ml nih.gov
ChromenopyrimidinethionesABTS Radical Scavenging21.28-72.98 µg/ml nih.gov
Pyrido[2,3-d]pyrimidine (2a)Lipoxygenase Inhibition42 µM
Pyrido[2,3-d]pyrimidine (2f)Lipoxygenase Inhibition47.5 µM
Pyrimidinone (4d, 4j)DPPH Radical ScavengingHigh activity
Pyrimidinone (4d, 4g, 4j)OH Radical ScavengingGood activity

In Vitro Studies of Microbial Growth Inhibition Mechanisms

The antimicrobial properties of pyrimidinethione analogues and related compounds are well-documented. In vitro studies aim to uncover the specific mechanisms by which these compounds inhibit the growth of bacteria and fungi.

A primary mechanism of action for some pyrimidine derivatives is the inhibition of essential enzymes, as discussed in section 7.1 (e.g., DNA gyrase, DHFR). For instance, a thiophenyl-pyrimidine derivative was found to inhibit bacterial cell division by targeting the FtsZ protein, a key component of the bacterial cytoskeleton. This inhibition disrupts FtsZ polymerization and its GTPase activity, ultimately leading to bactericidal effects. Another mechanism involves acting as a metabolite analogue. Pyrithiamine, a pyridine analogue of thiamine (B1217682) (Vitamin B1), inhibits microbial growth in species that require thiamine. The inhibition is competitive and can be reversed by sufficient amounts of thiamine, indicating that the compound interferes with thiamine's metabolic functions. The broad spectrum of activity for various pyrimidine derivatives against both Gram-positive and Gram-negative bacteria, as well as fungi, suggests that they may operate through multiple mechanisms or target pathways that are conserved across different microbial species mdpi.com.

Modulation of Cellular Processes In Vitro (e.g., Cell Cycle, Apoptosis)

In the context of cancer research, pyrimidine and pyrimidinethione analogues are often investigated for their ability to influence fundamental cellular processes like cell division and programmed cell death (apoptosis).

Several pyrimidine derivatives have been shown to induce apoptosis in cancer cell lines. The mechanism can involve targeting specific signaling pathways that regulate cell survival and death. For example, a pyrimidine-2-thione derivative was found to induce apoptosis in breast cancer cells by inhibiting the RAS/PI3K/Akt/JNK signaling pathway. This inhibition led to the upregulation of the tumor suppressor protein p53 and the cell cycle inhibitor p21 nih.gov. Another study on pyrido[2,3-d]pyrimidine derivatives showed they induced apoptosis in MCF-7 breast cancer cells by inhibiting PIM-1 kinase, a protein involved in cell survival mdpi.com. The induction of apoptosis is a key mechanism for the cytotoxic effects of these compounds against cancer cells.

In addition to inducing apoptosis, these compounds can modulate the cell cycle. The same pyrimidine-2-thione derivative that inhibited the RAS pathway also caused cell cycle arrest at the sub-G0/G1 phase nih.gov. Other pyrimidine-based compounds, termed "Microtubins," have been shown to disrupt microtubule polymerization, leading to mitotic arrest in the G2/M phase of the cell cycle, activation of the spindle assembly checkpoint, and subsequent apoptotic cell death. This demonstrates that pyrimidine analogues can interfere with cell proliferation by targeting different phases and regulatory checkpoints of the cell cycle.

Plant Growth Regulating Activity and Associated Mechanisms

Certain pyrimidine derivatives have been found to possess plant growth regulating properties, acting similarly to natural phytohormones like auxins and cytokinins.

In vitro and whole-plant studies have shown that treatment with pyrimidine derivatives can significantly enhance the growth of shoots and roots, as well as increase photosynthetic activity in plants like wheat and tomato researchgate.netnih.gov. The regulatory effect of these synthetic compounds can be equivalent to or even exceed that of natural auxins (e.g., IAA) and cytokinins researchgate.netnih.gov. The proposed mechanism of action is that these pyrimidine derivatives may regulate plant growth through established auxin or cytokinin signaling pathways. This could occur by directly interacting with phytohormone receptors or by modulating the levels of endogenous hormones by affecting the key enzymes involved in their biosynthesis, transport, or metabolism researchgate.netnih.gov. The specific activity and selectivity of these compounds often depend on the nature and position of substituents on the pyrimidine ring, highlighting a clear structure-activity relationship researchgate.netnih.gov. A series of 2-amino-6-methylpyrimidine-4(3H)-thione derivatives, for example, exhibited a pronounced stimulating effect on plant growth, with activity ranging from 43-96% compared to the standard, heteroauxin.

Derivatives and Analogues of 2 1h Pyrimidinethione, 4 Amino 6 Pentyloxy

Synthesis and Exploration of Novel Fused Pyrimidinethione Systems

The synthesis of fused pyrimidine (B1678525) systems involves the construction of additional rings onto the primary pyrimidine-thione scaffold. This chemical strategy aims to create more complex, rigid structures that can exhibit unique biological activities. The amino group at the C4 position and the thione group at the C2 position of the parent molecule are common anchor points for these cyclization reactions.

A prevalent method for creating fused systems is through the reaction of aminopyrimidines with various N-nucleophiles. juniperpublishers.com For instance, enaminonitriles derived from pyrimidine precursors can react with compounds like 5-aminopyrazole or 5-aminotriazole in refluxing glacial acetic acid to yield fused systems such as pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines. juniperpublishers.com Another approach involves multicomponent reactions, which allow for the efficient, one-pot synthesis of complex fused pyrimidines from simple precursors, often accelerated by techniques like microwave irradiation. mdpi.com These reactions can utilize precursors such as 4-aminonicotinonitrile, which undergoes cycloaddition with reagents like formamide, urea, or thiourea (B124793) to generate a new series of fused 4-aminopyrimidines. mdpi.com The resulting fused structures, such as tetrahydroquinazolines, have been investigated for various biological activities. nih.gov

The table below summarizes various synthetic strategies for creating fused pyrimidinethione systems.

Fused SystemStarting Materials / PrecursorsReaction TypeKey Reagents/Conditions
Pyrazolo[1,5-a]pyrimidineEnaminonitrile derivative, 5-aminopyrazoleCyclocondensationGlacial acetic acid, reflux
Triazolo[4,3-a]pyrimidineEnaminonitrile derivative, 5-aminotriazoleCyclocondensationGlacial acetic acid, reflux
Benzo nih.govrsc.orgimidazo[1,2-a]pyrimidineEnaminonitrile derivative, 2-aminobenzimidazoleCyclocondensationPiperidine, ethanol
Fused 4-amino pyrimidines4-aminonicotinonitrile, formamide/urea/thioureaCycloadditionAcidic or basic conditions
TetrahydroquinazolinesCyclohexanone derivatives, pyrimidine precursorsCyclizationNot specified

This table illustrates common synthetic pathways for developing fused pyrimidinethione systems based on reported chemical literature.

Design and Research of Hybrid Pyrimidinethione Compounds

Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. This approach aims to produce compounds with enhanced affinity, improved selectivity, or a dual mode of action by combining the functional attributes of the parent molecules. The pyrimidinethione scaffold is an attractive component for such hybrids due to its established biological relevance. nih.gov

The design of hybrid compounds often involves connecting the pyrimidine core to another bioactive scaffold via a carefully chosen linker. rsc.orgsigmaaldrich.com For example, novel pyrimidine-quinolone hybrids have been designed as potential inhibitors of human lactate (B86563) dehydrogenase A (hLDHA). rsc.orgsigmaaldrich.com In this research, various linkers, such as 2-aminophenylsulfide and 4-aminophenylsulfide, were studied in silico to determine the optimal spatial arrangement between the pyrimidine and quinolone moieties. rsc.orgsigmaaldrich.com The synthesis of these hybrids was achieved through methods like microwave-assisted aromatic nucleophilic substitution, which provides an efficient and green chemical route. rsc.orgsigmaaldrich.com

Another example includes the design of curcumin-5-fluorouracil hybrids, which combine the structures of a natural product and a well-known chemotherapy agent to explore synergistic anticancer effects. nih.gov The rationale is that the hybrid molecule may overcome challenges such as drug resistance or poor metabolic stability associated with the individual components. nih.gov

The following table details examples of hybrid compounds incorporating a pyrimidine scaffold.

Hybrid Compound TypeComponent 1Component 2Linker TypeIntended Target/Activity
Pyrimidine-QuinolonePyrimidineQuinoloneAminophenylsulfidehLDHA Inhibition
Curcumin-5-FluorouracilCurcumin5-FluorouracilNot specifiedAnticancer
Pyrimidine-1,3-ThiazolePyrimidine1,3-ThiazoleHydrazideAntiproliferative
Steroidal PyrimidinethioneSteroid (e.g., Pregnenolone)PyrimidinethioneFused directlyAntiproliferative

This table showcases the concept of molecular hybridization, where the pyrimidine core is combined with other bioactive moieties to create novel compounds.

Structure-Based Design of Modified Pyrimidinethione Scaffolds

Structure-based drug design is a rational approach that utilizes the three-dimensional structure of a biological target to guide the design of new inhibitors. The pyrimidine scaffold is frequently used in this context due to its ability to mimic the purine (B94841) bases of DNA and RNA, making it a suitable starting point for developing inhibitors of enzymes like protein kinases. nih.gov This process typically involves computational modeling, chemical synthesis, and biological evaluation to establish a structure-activity relationship (SAR). rsc.org

The design process often begins with a lead compound, such as a pyrimidine-based inhibitor with known activity against a target like a matrix metalloproteinase (MMP). rsc.org Using the crystal structure of the target enzyme, researchers can rationalize modifications to the pyrimidine scaffold to enhance potency and selectivity. For instance, in the development of dual MMP-10/13 inhibitors, a lead fused pyrimidine was modified, leading to the synthesis of pyrimidin-4-one hydrazones. rsc.org Computational docking studies help predict how these new derivatives will bind within the active site of the enzyme, guiding the synthesis of the most promising candidates. nih.gov

Subsequent biological testing of the synthesized compounds provides crucial data for establishing a clear SAR. For example, within a series of 1,2,4-triazolo[4,3-a]pyrimidine derivatives, it was found that 5-oxo isomers were significantly more active against MMP-10/13 than their regioisomers, providing valuable insight for future design iterations. rsc.org This iterative cycle of design, synthesis, and testing is fundamental to optimizing the pyrimidine scaffold for a specific biological target. nih.gov

The table below outlines examples of structure-based design applied to pyrimidine scaffolds.

Biological TargetLead ScaffoldKey Modification StrategyResulting Compound SeriesOutcome/Key Finding
Aurora Kinase (AURK) / Polo-like Kinase (PLK)PyrimidineN-trisubstitution, addition of nitroxide labelsN-trisubstituted pyrimidines, nitroxide-labelled pyrimidinesEnhanced inhibition of AURKA and PLK1
Matrix Metalloproteinase (MMP)-10/13Fused PyrimidineSynthesis of hydrazone derivatives and subsequent cyclizationPyrimidin-4-one hydrazones, 1,2,4-triazolo[4,3-a]pyrimidinesIdentified potent dual inhibitors with selectivity for MMP-10
Heat Shock Protein 90 (Hsp90)Pyrazole (B372694)/PyrimidineFusion and modification of pyrazole and pyrimidine ringsPyrimidine-fused heterocyclesIdentified compounds with antiproliferative activity via Hsp90 inhibition

This table demonstrates the application of rational, structure-based design to modify the pyrimidine core for enhanced interaction with specific biological targets.

Development of Pyrimidinethione-Based Probes for Fundamental Biological Systems

Beyond therapeutic applications, pyrimidinethione derivatives are being developed as chemical probes—specialized molecules designed to study and visualize fundamental biological processes. The development of these probes involves modifying the core pyrimidine structure to incorporate reporter groups (e.g., fluorophores) or reactive moieties that can interact with specific biological targets.

One major area of development is in fluorescent probes. By attaching a fluorophore to the pyrimidine scaffold, researchers can create molecules that "light up" when they bind to a target or in response to a specific change in the cellular environment. For instance, pyrimidine-based fluorescent probes have been designed to monitor changes in mitochondrial pH during mitophagy, a key cellular process. nih.gov These probes exhibit a "turn-on" fluorescence signal under acidic conditions, allowing for real-time visualization of the process in living cells. nih.gov Similarly, fluorescent probes based on pyrimidine inhibitors have been synthesized to selectively visualize the cyclooxygenase-2 (COX-2) enzyme, which is often overexpressed in cancer cells, using techniques like confocal microscopy. nih.gov

Another strategy involves creating reactive probes. A pyrimidine 2-isothiocyanate has been designed as a two-photon fluorescent probe that can covalently couple with amino groups on biomolecules like proteins. rsc.orgsigmaaldrich.com This allows for stable labeling and tracking of these molecules within a cellular context. Affinity-based probes represent a third approach. This involves incorporating a high-affinity tag, such as biotin, into the pyrimidine derivative. Biotin binds with extremely high affinity to the protein avidin, a property that can be exploited for the detection or isolation of the probe's biological targets. nih.gov

The table below summarizes different types of pyrimidinethione-based probes and their applications.

Probe TypeFunctional Group/ModificationPrinciple of ActionBiological Application Example
pH-Sensing Fluorescent ProbepH-sensitive fluorophoreFluorescence intensity changes with pHMonitoring mitochondrial acidification during mitophagy
Enzyme-Targeting Fluorescent ProbeFluorophore attached to a selective inhibitorBinds to a specific enzyme, allowing visualizationImaging COX-2 expression in cancer cells
Reactive Labeling ProbeIsothiocyanate groupForms a covalent bond with amine groups on biomoleculesLabeling and tracking of proteins for bioimaging
Affinity-Based ProbeBiotin tagHigh-affinity binding to avidin/streptavidinIsolation and identification of cellular binding partners

This table illustrates how the pyrimidinethione scaffold can be functionalized to create molecular tools for studying biological systems.

Advanced Research Applications and Future Directions in Pyrimidinethione Chemistry

Potential in Materials Science (e.g., Luminescent Properties)

The exploration of heterocyclic compounds for applications in materials science, particularly concerning their photophysical properties, is a burgeoning field of research. Pyrimidine (B1678525) derivatives can exhibit notable photophysical behaviors, including use as optical sensors. researchgate.net The pyrimidine ring's high dipole moment and capacity for π-π stacking interactions are foundational to these properties. researchgate.net While the specific luminescent or general photophysical properties of 4-amino-6-(pentyloxy)-2(1H)-pyrimidinethione have not been detailed in existing literature, the broader class of pyrimidine-based compounds presents a promising area for investigation. The interaction of the amino and pentyloxy substituents with the pyrimidinethione core could potentially lead to interesting fluorescent or phosphorescent characteristics. Future research could focus on synthesizing this compound and its analogs to study their absorption and emission spectra, quantum yields, and solvatochromic behavior. Such studies would be crucial in determining their suitability for applications in organic light-emitting diodes (OLEDs), chemical sensors, or bio-imaging agents.

Applications in Catalysis and Chemical Transformations

Pyrimidinethiones are valuable building blocks in synthetic organic chemistry, serving as precursors for a variety of more complex heterocyclic systems. researchgate.net The reactive nature of the pyrimidinethione moiety allows for its participation in numerous chemical transformations. For instance, the active methylene (B1212753) group often found in pyrimidinethione precursors can undergo Michael-type additions to activated double bonds, followed by intramolecular cyclization. researchgate.net This reactivity is exploited in the synthesis of fused heterocyclic systems like pyrano[2,3-d]pyrimidines and chromenopyrimidines. researchgate.net

The synthesis of the pyrimidinethione core itself can be achieved through various catalyzed reactions. Multi-component reactions (MCRs), such as the Biginelli reaction, are efficient methods for creating dihydropyrimidinone and thione derivatives. mdpi.com Modern synthetic approaches often employ catalysts to improve reaction conditions and yields, with a growing emphasis on eco-friendly options. mdpi.com Catalysts such as β-cyclodextrin, copper complexes, and choline hydroxide have been utilized in the synthesis of pyrimidine derivatives, showcasing the ongoing innovation in this area. mdpi.com The 4-amino-6-(pentyloxy)-2(1H)-pyrimidinethione, once synthesized, could potentially be used as a ligand in organometallic catalysis or as a foundational scaffold for creating libraries of new compounds through further chemical transformations.

Development as Chemical Probes for Exploring Mechanistic Biology

The diverse biological activities of pyrimidine derivatives make them attractive candidates for the development of chemical probes to investigate biological processes. juniperpublishers.comnih.gov Certain pyrimidine-2-thione derivatives have been shown to interact with DNA, suggesting their potential as probes for nucleic acid structures or as agents that interfere with DNA-protein interactions. researchgate.net Studies involving voltammetric and spectrophotometric techniques have confirmed the formation of stable complexes between specific pyrimidine thiones and DNA, with molecular docking studies indicating interactions via the minor groove and electrostatic forces. researchgate.net

Furthermore, some pyrimidine derivatives exhibit antineoplastic activity by inhibiting specific signaling proteins, such as p-JNK protein in breast cancer cells. researchgate.net This inhibitory action highlights their potential use as chemical probes to dissect signaling pathways involved in cancer progression. The 4-amino-6-(pentyloxy)- moiety of the target compound could be systematically modified to optimize binding affinity and selectivity for specific biological targets, thereby creating powerful tools for exploring mechanistic biology and for potential therapeutic applications. nih.govnih.gov

Emerging Methodologies in Pyrimidinethione Synthesis and Functionalization

The synthesis of the pyrimidinethione nucleus is a well-established area of heterocyclic chemistry, yet new and improved methodologies continue to emerge. researchgate.net The most common strategies involve the cyclocondensation of a three-carbon component with a thiourea (B124793) derivative. researchgate.net For instance, the reaction of α,β-unsaturated ketones (chalcones) with thiourea in the presence of a base is a classic and effective method. juniperpublishers.comjuniperpublishers.com

Emerging methodologies focus on improving efficiency, yield, and environmental friendliness. This includes the use of microwave irradiation to accelerate reactions and the development of novel catalytic systems for multi-component syntheses. mdpi.comresearchgate.net Solvent-free "grindstone" chemistry is another green approach that has been successfully applied to the synthesis of dihydropyrimidinones. mdpi.com

A plausible synthetic route to 4-amino-6-(pentyloxy)-2(1H)-pyrimidinethione would likely involve the condensation of a β-keto ester or a related precursor bearing a pentyloxy group with a suitable N-C-N fragment like cyanamide, followed by thionation, or direct condensation with thiourea under specific catalytic conditions. The functionalization of the resulting pyrimidinethione can then be achieved through reactions targeting the thione group or the amino substituent, allowing for the creation of a diverse range of derivatives. researchgate.net

Table 1: Selected Methodologies for Pyrimidinethione Synthesis

Precursors Reagents Catalyst/Conditions Product Type
α,β-Unsaturated Ketones (Chalcones) Thiourea Base (e.g., KOH), Ethanol Dihydropyrimidinethiones
β-Diketones / β-Keto Esters Thiourea Acid or Base Catalysis Substituted Pyrimidinethiones
Substituted Aldehyde, Urea/Thiourea, Active Methylene Compound Various (e.g., p-toluenesulfonic acid) Biginelli Reaction Dihydropyrimidinones/thiones

Interdisciplinary Research Opportunities with Pyrimidinethione Compounds

The structural versatility and broad spectrum of biological activity of pyrimidinethione derivatives create numerous opportunities for interdisciplinary research. juniperpublishers.comjuniperpublishers.com The intersection of medicinal chemistry, chemical biology, and pharmacology is particularly fertile ground. The known antimicrobial, anticancer, antioxidant, and anti-inflammatory properties of this class of compounds provide a strong foundation for drug discovery programs. juniperpublishers.comnih.govresearchgate.net

Collaboration between synthetic chemists and biologists is essential to fully exploit the potential of compounds like 4-amino-6-(pentyloxy)-2(1H)-pyrimidinethione. Synthetic chemists can design and create libraries of analogs with systematic structural variations, while biologists and pharmacologists can perform high-throughput screening to identify lead compounds for specific diseases. nih.gov Furthermore, the potential photophysical properties discussed in section 9.1 open up avenues for collaboration with materials scientists and physicists to develop novel functional materials for electronic and photonic applications. The study of pyrimidinethiones thus serves as a prime example of how fundamental chemical research can bridge disparate scientific fields to address complex challenges.

Q & A

Q. Advanced Research Focus

  • Molecular dynamics (MD) simulations : Analyze conformational flexibility of the pentyloxy chain in solvent environments .
  • Density Functional Theory (DFT) : Calculate partial charges and electrostatic potential maps to predict nucleophilic/electrophilic sites .
  • QSPR models : Corrogate substituent length (e.g., pentyl vs. methyl) with logP or solubility parameters .

What solvent systems are optimal for recrystallizing 4-amino-6-(pentyloxy)-2(1H)-pyrimidinethione to achieve high purity?

Advanced Research Focus
Recrystallization in mixed solvents (e.g., ethyl acetate/petroleum ether, 3:1 v/v) at reduced temperatures (0–4°C) enhances crystal lattice formation. Monitor solubility via phase diagrams and use seeding techniques to avoid amorphous solids .

How can the biological activity of this compound be evaluated in antimicrobial or antitumor assays?

Q. Basic Research Focus

  • Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

What strategies improve regioselectivity in electrophilic substitution reactions on the pyrimidinethione core?

Q. Advanced Research Focus

  • Directing groups : The amino group at C4 directs electrophiles to C5 via resonance stabilization.
  • Protecting groups : Temporarily block the thione group (e.g., S-methylation) to favor substitution at C6 .
  • Catalysis : Use Lewis acids (e.g., ZnCl₂) to activate specific positions in halogenation reactions .

How does pH influence the stability and tautomeric equilibrium of this compound in aqueous solutions?

Basic Research Focus
In acidic conditions (pH < 5), the thione form dominates due to protonation of the thiolate. At neutral pH, thiol-thione tautomerism occurs, monitored via UV-Vis (λmax shifts from 270 nm to 290 nm). Stability studies in buffers (pH 2–9) with HPLC tracking quantify degradation products (e.g., oxidation to sulfonic acid derivatives) .

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Reactant of Route 1
Reactant of Route 1
2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)-
Reactant of Route 2
Reactant of Route 2
2(1H)-Pyrimidinethione, 4-amino-6-(pentyloxy)-

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